Product packaging for 1-Butylspiro[2.2]pentane(Cat. No.:CAS No. 6191-90-8)

1-Butylspiro[2.2]pentane

Cat. No.: B13755953
CAS No.: 6191-90-8
M. Wt: 124.22 g/mol
InChI Key: TYYFRIFTXPYWNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Development of Spirocyclic Systems Research

The journey into spirocyclic chemistry began in the late 19th and early 20th centuries. The first spiro compound was identified by Adolf von Baeyer in 1900. cambridgescholars.com The parent compound of the series, spiropentane (B86408), was first synthesized in 1896 by Gustavson, who initially named the C5H8 molecule he created vinyltrimethylene. wikipedia.orgacs.org It took several more years before the correct spirocyclic structure was proposed by Zelinsky and later confirmed. acs.org

Early research focused on the fundamental synthesis and characterization of these unique structures. The development of synthetic methods, such as the reaction of 1,3-dibromopropane (B121459) with zinc, laid the groundwork for accessing cyclopropane (B1198618) rings. wikipedia.org However, creating the spiro-fused system of spiropentane required more complex starting materials, like 2,2-bis(bromomethyl)-1,3-dibromopropane. wikipedia.org These pioneering efforts opened the door to a new class of polycyclic hydrocarbons, the triangulanes, which are constructed exclusively from spiro-annulated three-membered rings. csu.edu.auiucr.org Over the decades, research has evolved from simple synthesis to exploring the stereochemistry, reactivity, and application of these strained systems in more complex chemical contexts. acs.orgresearchgate.net

Significance of Spiro[2.2]pentane Architectures in Fundamental Organic Chemistry

The significance of the spiro[2.2]pentane framework is rooted in its distinct structural and physical properties. Composed of two spiro-fused cyclopropane rings, the molecule is highly strained yet surprisingly stable. csu.edu.au This high degree of strain and rigidity, coupled with a well-defined three-dimensional structure, makes spiro[2.2]pentanes valuable in several areas of chemistry. nih.govacs.org

Key Attributes and Their Significance:

Three-Dimensionality: The perpendicular arrangement of the two rings provides a rigid, non-planar scaffold. This is highly advantageous in medicinal chemistry and drug discovery, where three-dimensional shapes can lead to more specific interactions with biological targets like proteins and enzymes. acs.orgresearchgate.nettandfonline.com The spirocyclic core can project functional groups into different vectors in space, which is more difficult to achieve with flat aromatic systems. tandfonline.com

High F(sp³): Spiro[2.2]pentanes have a high fraction of sp³-hybridized carbon atoms, a desirable feature in modern drug design that often correlates with improved solubility and metabolic stability. acs.orgnih.gov

Bioisosterism: The spiropentane moiety can act as a bioisostere for other chemical groups. For instance, it has been used as a conformationally constrained analogue of other cyclic and acyclic structures in the design of new therapeutic agents. nih.gov Researchers have found that incorporating a spiro[2.2]pentane group can significantly increase the potency and residence time of drug candidates. acs.org

Reactivity: The inherent ring strain makes the bonds in spiro[2.2]pentane reactive under certain conditions, allowing for unique chemical transformations and rearrangements. solubilityofthings.comnih.gov This reactivity is exploited in organic synthesis to construct more complex molecular architectures. nih.gov

Material Science: The rigid and defined structure of spiro[2.2]pentane has inspired the design of novel polymers and nanomaterials. solubilityofthings.com

The table below summarizes the key properties of the parent compound, spiropentane.

PropertyValue
Chemical Formula C₅H₈
Molar Mass 68.119 g·mol⁻¹ wikipedia.org
Boiling Point 39.0 °C wikipedia.org
Melting Point -134.6 °C wikipedia.org
Systematic Name spiro[2.2]pentane wikipedia.org

Classification and Nomenclatural Aspects of Spiro[2.2]pentane Derivatives

Spiro compounds are classified based on the number of spiro atoms they contain (monospiro, dispiro, etc.) and the nature of the rings (carbocyclic or heterocyclic). wikipedia.orgcambridgescholars.com 1-Butylspiro[2.2]pentane is a monospiro compound, as it contains a single carbon atom common to both rings.

The nomenclature of spiro compounds is governed by IUPAC rules. For a simple monospiro compound, the name is constructed as follows:

The prefix "spiro" is used. wikipedia.orgacdlabs.com

Square brackets enclose the number of carbon atoms in each ring, excluding the central spiro atom. These numbers are listed in ascending order and separated by a period. acdlabs.com

The name of the alkane corresponding to the total number of carbon atoms in both rings is added as a suffix. acdlabs.com

For spiro[2.2]pentane, there are two carbon atoms in each ring besides the spiro atom, and the total number of carbons is five, hence the name. Numbering of the carbon atoms starts in the smaller ring, adjacent to the spiro atom, proceeds around the small ring, through the spiro atom, and then around the larger ring. acdlabs.com In the case of spiro[2.2]pentane, where the rings are identical, numbering begins on any carbon adjacent to the center and proceeds around that ring first.

For substituted derivatives like This compound , the substituent group and its locant (position number) are prefixed to the parent name.

Nomenclature Examples:

CompoundIUPAC NameNotes
Spiropentanespiro[2.2]pentane wikipedia.orgThe parent compound.
This compoundThis compoundA butyl group is attached to the C1 position.
Spiro[2.2]pentane-1-carboxylic acidspiro[2.2]pentane-1-carboxylic acid nih.govA carboxylic acid group at the C1 position.
Methylenespiropentane2-methylidenespiro[2.2]pentane nih.govA double-bonded methylene (B1212753) group.

Overview of Academic Research Trajectories for Spiro[2.2]pentane and its Substituted Derivatives, including this compound

Academic research on spiro[2.2]pentane and its derivatives has followed a trajectory from fundamental synthesis to sophisticated applications. Initial work focused on establishing reliable methods for constructing the highly strained spiro[2.2]pentane core. wikipedia.orgacs.org Modern synthetic strategies now allow for the creation of densely functionalized and polysubstituted spiropentanes with high degrees of stereocontrol. acs.orgacs.org

Key research areas include:

Novel Synthetic Methods: Researchers continue to develop new ways to synthesize these compounds. This includes methods like Simmons-Smith cyclopropanation of allenamides to create amido-spiro[2.2]pentanes and using sulfone anions as carbene equivalents for arylspiro[2.2]pentane synthesis. nih.govacs.orgrsc.org Photochemical routes are also being explored. nih.gov

Reactivity and Mechanistic Studies: The unique reactivity of the strained rings is a subject of ongoing study. Research into C(sp³)–H bond oxygenation, for example, has revealed the involvement of cationic intermediates, providing deeper insight into the reaction mechanisms of these strained hydrocarbons. acs.org

Applications in Medicinal Chemistry: A major driver of current research is the use of the spiro[2.2]pentane scaffold in drug discovery. acs.orgacs.org Studies have focused on synthesizing derivatives like spiro[2.2]pentane-based amino acids as constrained glutamate (B1630785) analogues and incorporating the scaffold into lead compounds to enhance pharmacological properties. acs.orgacs.org

Heterocyclic Analogues: Research has also expanded to include heterocyclic spiro[2.2]pentanes, such as oxaspiro[2.2]pentanes and phospha[n]triangulanes, which exhibit their own unique reactivity and potential applications. nih.govuu.nl

While there is a robust body of literature on functionalized spiro[2.2]pentanes, specific academic research focusing in-depth on This compound is not prominent in the surveyed scientific literature. The compound is recognized in chemical databases, but detailed studies on its synthesis, properties, and applications are limited. solubilityofthings.comepa.gov Research tends to focus on derivatives with more complex functional groups that are of greater interest for applications in medicinal chemistry or materials science, such as those bearing aryl, carboxyl, or amino groups. acs.orgnih.govacs.org The study of simpler alkyl-substituted derivatives like this compound is likely encompassed within broader studies of synthetic methodologies or physical organic properties of the spiropentane class.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16 B13755953 1-Butylspiro[2.2]pentane CAS No. 6191-90-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6191-90-8

Molecular Formula

C9H16

Molecular Weight

124.22 g/mol

IUPAC Name

2-butylspiro[2.2]pentane

InChI

InChI=1S/C9H16/c1-2-3-4-8-7-9(8)5-6-9/h8H,2-7H2,1H3

InChI Key

TYYFRIFTXPYWNJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CC12CC2

Origin of Product

United States

Theoretical Frameworks and Mechanistic Insights into Spiro 2.2 Pentane Reactivity

Strain Theory in Spiro[2.2]pentane Systems

Ring strain in spiro[2.2]pentane systems is a combination of angle strain, torsional strain, and transannular interactions. wikipedia.org This cumulative strain results in a molecule with high potential energy and a strong propensity to undergo reactions that relieve this strain. technion.ac.il

The spiro[2.2]pentane framework is built from two cyclopropane (B1198618) rings. In an ideal sp³-hybridized carbon atom, the bond angles are 109.5°. libretexts.orgvpscience.org However, the geometry of a cyclopropane ring forces the internal C-C-C bond angles to be approximately 60°. wikipedia.orgmasterorganicchemistry.com This severe deviation from the ideal tetrahedral angle creates significant angle strain, also known as Baeyer strain. vpscience.orgminia.edu.eg This strain leads to weak C-C bonds with enhanced p-character, making them more susceptible to cleavage. technion.ac.illibretexts.org In spiropentane (B86408), the C-C-C angles involving the central spiro carbon are approximately 62.2°, reflecting the intense angle strain. wikipedia.org

The combined effects of angle and torsional strain make spiro[2.2]pentane a highly energetic and unstable molecule. Its total ring strain energy has been calculated to be approximately 63 kcal/mol. technion.ac.il This is notably higher than the strain of two separate cyclopropane rings (2 x 27.5 kcal/mol = 55 kcal/mol), indicating that the spiro-fusion introduces an additional 8 kcal/mol of strain. This high strain energy is the primary driving force for the chemical reactivity of spiro[2.2]pentane and its derivatives, which readily undergo ring-opening reactions to form more stable, less strained products. technion.ac.ilnih.gov

Table 1: Comparative Strain Energies

CompoundTotal Strain Energy (kcal/mol)Strain Energy per C-C bond (kcal/mol)
Cyclopropane27.59.17
Cyclobutane26.36.58
Spiro[2.2]pentane62.5 - 63.015.6 - 15.75

This table compiles data from multiple sources to illustrate the high strain of the spiro[2.2]pentane system relative to its constituent ring types. wikipedia.orgtechnion.ac.ilmasterorganicchemistry.com

Computational Chemistry and Quantum Mechanical Analysis of Spiro[2.2]pentane Derivatives

Computational chemistry and quantum mechanics are indispensable tools for understanding the complex electronic structure and reactivity of highly strained molecules like 1-Butylspiro[2.2]pentane. researchgate.netnih.gov These methods allow for the detailed exploration of reaction mechanisms, the characterization of transition states, and the calculation of energetic barriers that govern chemical transformations. acs.org

Quantum mechanical calculations have been employed to map the potential energy surfaces for various reactions involving spiro[2.2]pentane derivatives. These studies help to elucidate the most favorable reaction pathways and predict the activation energies required for these transformations. For instance, computational models have shown that the activation energies for the formation of spirocyclic systems via cycloaddition can range from 18.5 to 24.2 kcal/mol, depending on the specific pathway and substituents. smolecule.com

Research has also demonstrated that these strained systems can undergo selective C-C bond cleavage. technion.ac.il Quantum mechanical calculations have confirmed that certain reactions of spiro[2.2]pentane derivatives proceed through unique, low-energy pathways, such as the formation of a chiral allylzinc intermediate, while avoiding higher-energy classical rearrangements. technion.ac.il In other studies, DFT calculations have been used to show that the presence of certain functional groups can substantially decrease the activation barrier for photochemical reactions, enabling novel synthetic routes to functionalized spiropentanes. nih.gov For this compound, computational models would predict how the steric and electronic properties of the butyl group might influence the activation barriers for these characteristic ring-opening reactions, favoring certain pathways over others.

Table 2: Calculated Activation Energies for Spirocycle Reactions

Reaction TypeSystem/DerivativeMethodCalculated Activation Barrier (kcal/mol)
[3+2] Dipolar CycloadditionAzomethine ylide intermediatesComputationalLower than [2+2] cycloaddition routes
Spirocyclic FormationGeneral cycloadditionComputational18.5 - 24.2
Photochemical γ-H-shift2-mesyloxy phenyl ketone with cyclopropane side-chainQuantum ChemicalSubstantially decreased vs. non-mesyloxy analog
Dimerization CycloadditionChiral 1-azadieneDFT16.0
Diels-Alder CycloadditionChiral 1-azadiene with cyclopentadieneDFT15.2

This table presents a selection of computationally determined activation energies for reactions involving the formation or transformation of spirocyclic systems, highlighting the role of computational chemistry in understanding reactivity. nih.govsmolecule.comacs.org

Prediction of Molecular Geometries and Electronic Structures

Theoretical calculations and experimental methods like electron diffraction have been pivotal in elucidating the molecular structure of spiro[2.2]pentane. wikipedia.org Computational studies, employing methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT), have been used to determine the optimized geometries, energies, and other molecular properties of spiropentane and its derivatives. acs.orgresearchgate.net

Electron diffraction studies revealed that the carbon-carbon bonds are not uniform. The bonds to the central spiro-carbon are shorter (146.9 pm) than the bonds between the methylene (B1212753) (CH₂) groups (151.9 pm). wikipedia.org The bond angle at the spiro carbon is a highly acute 62.2°. wikipedia.org DFT calculations have further quantified the structural effects of the spiro-fusion, indicating a shortening of the carbon-carbon bonds adjacent to the spiro center by approximately 0.015 Å compared to similar non-spirocyclic compounds. smolecule.com

The electronic structure of these molecules is also of great interest. Molecular orbital calculations have been employed to understand the sequence and energies of the highest occupied molecular orbitals (HOMOs), which are crucial for predicting chemical reactivity. rsc.org These theoretical predictions are often corroborated by experimental data from techniques like photoelectron spectroscopy.

Table 1: Geometric Parameters of Spiro[2.2]pentane

Parameter Value Method
C-spiro to C-methylene bond length 146.9 pm Electron Diffraction wikipedia.org
C-methylene to C-methylene bond length 151.9 pm Electron Diffraction wikipedia.org

Theoretical Exploration of Novel Bonding Motifs (e.g., Planar-Tetracoordinate Carbon)

The high degree of strain and unique geometry in the spiro[2.2]pentane framework have led theorists to explore the possibility of stabilizing unconventional bonding arrangements, most notably the planar-tetracoordinate carbon (ptC). mdpi.comresearchgate.net A ptC atom is bonded to four other atoms in a single plane, a stark deviation from the tetrahedral geometry typically adopted by tetracoordinate carbon.

Theoretical studies on C₅H₄ isomers, which are related to spiropentane, have investigated the stability of various structures containing ptC. mdpi.comresearchgate.net These calculations, using methods like coupled cluster (CC) and DFT, have shown that while some ptC-containing isomers are true minima on the potential energy surface (PES), others exist as transition states or higher-order saddle points. mdpi.comresearchgate.netresearchgate.net For instance, (SP4)-spiro[2.2]pent-1-yne, a C₅H₄ isomer with a ptC, was identified as a minimum on the PES. mdpi.comresearchgate.net

The stability of these ptC structures relative to their conventional tetrahedral spiro counterparts is a key area of investigation. Factors such as relative energies, HOMO-LUMO gaps, and electronic spin states are considered. mdpi.comdntb.gov.ua In some cases, the ptC isomer has been found to be thermodynamically more stable than its corresponding tetrahedral form. mdpi.comresearchgate.netdntb.gov.ua The design of neutral, saturated hydrocarbons that contain an exactly planar-tetracoordinate carbon atom has been theoretically achieved by incorporating the spiropentane motif into more complex, structurally constrained cage systems. anu.edu.au

Principles of Mechanistic Pathways in Spiro[2.2]pentane Transformations

The significant strain energy inherent in the spiro[2.2]pentane skeleton, estimated to be around 62.5 kcal/mol, is a major driving force for its chemical transformations. These reactions typically proceed via pathways that relieve this strain, often involving ring-opening and skeletal rearrangements.

Diradical Intermediates in Ring Transformations

The thermal reactions of spiropentanes are widely understood to proceed through diradical intermediates. wikipedia.org When heated to high temperatures (360-410 °C), spiropentane undergoes ring expansion to form methylenecyclobutane (B73084). wikipedia.org The initial step in this process is presumed to be the cleavage of one of the weaker carbon-carbon bonds, leading to the formation of a diradical species. wikipedia.org

Theoretical studies have explored the potential energy surfaces for these transformations. The initial bond cleavage can occur in several ways. One possibility is the breaking of a bond to the central spiro-carbon, which opens one of the cyclopropane rings and relieves a substantial amount of strain energy (approximately 54 kcal/mol). mpg.de Another pathway involves the cleavage of a distal bond in one of the outer cyclopropane rings, forming a 1,3-diradical. mpg.de Ab initio calculations on the stereomutation of substituted spiropentanes have provided further insights into the energetics and preferred conformations of these diradical intermediates. researchgate.net The involvement of diradicals has also been supported by deuterium-labeling studies, which observed stereomutation during thermolysis, a finding consistent with a diradical mechanism.

Intramolecular Rearrangements and Skeletal Reorganizations

The formation of diradical intermediates opens the door to a variety of intramolecular rearrangements and skeletal reorganizations. The most prominent example is the thermal rearrangement of spiropentane itself into methylenecyclobutane. wikipedia.org In addition to this ring-expansion product, fragmentation into ethene and propadiene is also observed at high temperatures. wikipedia.org

Photochemistry can also induce skeletal rearrangements. For example, a benzoyl-substituted spiro[2.2]pentane has been shown to undergo a photoinduced rearrangement to form 2-cyclobutylidene-acetophenone. nih.gov The reactivity pattern is not limited to the carbocyclic framework. The rearrangement of oxaspiro[2.2]pentanes, oxygen-containing analogues, to cyclobutanones is a well-documented transformation driven by the release of ring strain and the formation of a stable carbonyl group. nih.gov Furthermore, rearrangements can lead to larger ring systems, as seen in the transformation of 1,1-diphenylspiro[2.2]pentane into 1,1-diphenylspiro[2.3]hexane under specific reaction conditions. researchgate.net

Influence of Strained Bonds on Reaction Kinetics and Thermodynamics

The high strain energy of spiro[2.2]pentane is the dominant thermodynamic factor influencing its reactivity. nih.gov Reactions that lead to the opening of one of the three-membered rings are generally highly exothermic. However, despite this thermodynamic driving force, spiropentane exhibits considerable kinetic stability.

For instance, the activation energy for hydrogen abstraction by radicals is relatively high, reflecting a certain degree of kinetic stability. This stability is attributed to the fact that the activation energy required to open a cyclopropyl (B3062369) ring in spiropentane is comparable to that of a simple, less-strained cyclopropane derivative (approximately 60 kcal/mol). mpg.de This is because the initially formed diradical does not benefit from any significant additional stabilization. mpg.de

Table 2: Strain Energies of Cyclic Hydrocarbons

Compound Strain Energy (kcal/mol)
Cyclopropane 27.5
Cyclobutane 26.0 nih.gov

| Spiro[2.2]pentane | 62.5 |


Reactivity and Transformations of Spiro 2.2 Pentane Derivatives

Ring Expansion Reactions (e.g., to Methylenecyclobutane)

One of the characteristic reactions of the spiropentane (B86408) skeleton is its thermal rearrangement to form more stable cyclic structures. When heated in the gas phase at temperatures ranging from 360 to 410 °C, spiropentane undergoes a ring expansion to its constitutional isomer, methylenecyclobutane (B73084). wikiwand.comwikipedia.org This transformation is believed to proceed through a diradical intermediate, formed by the cleavage of one of the weaker carbon-carbon bonds between the methylene (B1212753) groups. wikiwand.comwikipedia.org

For 1-Butylspiro[2.2]pentane, a similar ring expansion would be expected. The initial bond cleavage could potentially be influenced by the butyl substituent, but the ultimate product would likely be a substituted methylenecyclobutane. The high temperatures required for this isomerization highlight the kinetic stability of the spiropentane ring system despite its high strain energy.

In a related context, the acid-induced ring expansion of heterocyclic analogues, such as 1-oxaspiro[2.2]pentanes, provides an efficient route to cyclobutanones. thieme-connect.de This reaction underscores the thermodynamic driving force to relieve the strain of the fused three-membered rings.

Thermolytic Ring Fragmentation Pathways

In addition to ring expansion, the thermolysis of spiropentane at high temperatures (360 to 410 °C) also leads to fragmentation products. wikiwand.comwikipedia.org The primary fragmentation pathway yields ethene and propadiene. wikiwand.comwikipedia.org This process is also thought to occur via a diradical intermediate. wikipedia.org The cleavage of the spiropentane framework into smaller, stable molecules represents an alternative route for the release of its substantial ring strain. The electron ionization mass spectrometry of spiropentane also shows characteristic fragmentation patterns, which are crucial for its structural identification. researchgate.net

For this compound, thermolytic fragmentation would be expected to produce a more complex mixture of products due to the presence of the butyl group. The fragmentation would likely still involve the breakdown of the core spirocyclic structure, potentially leading to products derived from the butyl-substituted cyclopropane (B1198618) rings.

Table 1: Thermal Rearrangement Products of Spiropentane

Reactant Conditions Major Products Minor Products

Nucleophilic Additions to Strained Spirocyclic Heterocycles (e.g., Oxa- and Dioxaspiro[2.2]pentanes)

While this compound itself is a hydrocarbon and generally unreactive towards nucleophiles under normal conditions, its heterocyclic analogues, such as oxaspiro[2.2]pentanes and 1,4-dioxaspiro[2.2]pentanes, exhibit significant reactivity. nih.gov These compounds readily undergo nucleophilic addition reactions where the C-O bond of the epoxide-like ring is cleaved. nih.gov This reactivity is driven by the release of ring strain. nih.gov

Nucleophilic additions to 1,4-dioxaspiro[2.2]pentanes have been demonstrated with both heteroatom and carbon-based nucleophiles. nih.gov For instance, the addition of cuprates can lead to substituted ketone products. nih.gov The reactivity of these systems highlights the synthetic utility of the strained spiro[2.2]pentane framework when heteroatoms are incorporated, allowing for the construction of more complex molecular architectures. nih.gov

Reactions with Inorganic Halides (e.g., Phosphorus Pentachloride)

The reaction of spiro[2.2]pentane with phosphorus pentachloride (PCl₅) has been reported. researchgate.netorcid.org While the specific products of this reaction with the parent spiropentane are detailed in specialized literature, reactions of other strained cyclic compounds with PCl₅ often lead to chlorinated ring-opened products. For instance, in related systems, PCl₅ has been used for the conversion of thiones to α-chloro sulfenyl chlorides. acs.org Given the high reactivity of phosphorus pentachloride, its reaction with the strained C-C bonds of this compound would likely result in complex rearrangements and the incorporation of chlorine atoms into the molecular structure.

Solvolytic Reactions and Proposed Carbonium Ion Intermediates

The solvolysis of derivatives of spiro[2.2]pentane has been a subject of interest for understanding the behavior of carbonium ion intermediates. While direct solvolysis of this compound is not a typical reaction, studies on related systems, such as the solvolysis of cyclopropylmethyl and cyclobutylmethyl tosylates, provide insights into the potential intermediates. oup.comresearchgate.net The solvolysis of these compounds often proceeds with rearrangement, indicating the formation of unstable carbocation intermediates that rearrange to more stable structures. researchgate.net

The deamination of aliphatic primary amines with nitrous acid is another reaction class where carbonium ion intermediates are proposed, leading to a variety of solvolysis, elimination, and rearrangement products. dss.go.th In the context of a substituted spiropentane, the formation of a carbocation on the ring would be highly destabilized and would be expected to undergo rapid rearrangement to relieve ring strain. The presence of the butyl group in this compound would influence the stability and rearrangement pathways of any potential carbocation intermediates.

Stereomutation (Topomerization) Studies in Deuterium-Labelled Spiropentanes

A key feature of the spiropentane system is its ability to undergo stereomutation, or topomerization, upon heating. wikiwand.com When deuterium-labelled spiropentanes, such as cis-1,2-dideuteriospiropentane, are heated, they equilibrate with their trans isomers. wikiwand.comwikipedia.org This process is analogous to the stereomutation observed in cyclopropane and is consistent with a mechanism involving a diradical intermediate where bond rotation can occur before the ring closes again. wikiwand.com

This topomerization is a fundamental process for the spiropentane skeleton and would also be expected to occur in this compound. The presence of the butyl group would create a more complex system with multiple diastereomers, and their interconversion via stereomutation could be studied to further understand the dynamics of the spiropentane ring system.

Table 2: List of Chemical Compounds Mentioned

Compound Name
This compound
Spiro[2.2]pentane
Methylenecyclobutane
Ethene
Propadiene
Oxaspiro[2.2]pentane
1,4-Dioxaspiro[2.2]pentane
Phosphorus Pentachloride
cis-1,2-dideuteriospiropentane
trans-1,2-dideuteriospiropentane
Cyclopropane
1-Oxaspiro[2.3]hexane
Cyclobutanone
Cyclopropylmethyl tosylate
Cyclobutylmethyl tosylate

Advanced Spectroscopic Characterization Techniques in Spiro 2.2 Pentane Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Complex Structural Elucidation (including multi-nuclear approaches: ¹H, ¹³C, ³¹P NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of spiro[2.2]pentane derivatives. Both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of atoms within the molecule. Due to the high degree of symmetry in the parent spiro[2.2]pentane, its ¹H NMR spectrum displays a simple singlet, while its ¹³C NMR shows two distinct signals for the spiro carbon and the methylene (B1212753) carbons. However, the introduction of a substituent, such as a butyl group at the C1 position, breaks this symmetry, leading to more complex spectra that are rich in structural information.

For 1-butylspiro[2.2]pentane, the ¹H NMR spectrum is expected to show a series of multiplets for the cyclopropyl (B3062369) protons, with distinct chemical shifts due to their diastereotopic relationships. The protons on the substituted cyclopropyl ring will be the most affected, with the proton at C1 experiencing a significant downfield shift. The protons of the butyl group would present characteristic signals: a triplet for the terminal methyl group and multiplets for the methylene groups, with the methylene group adjacent to the spirocyclic core being the most deshielded.

The ¹³C NMR spectrum of this compound would similarly provide a unique fingerprint. The spiro carbon (C3) would remain a singlet but its chemical shift would be influenced by the butyl substituent. The carbons of the two cyclopropyl rings would no longer be equivalent, resulting in a greater number of signals compared to the parent compound. The butyl group itself would display four distinct signals corresponding to its four carbon atoms.

While ³¹P NMR is not directly applicable to this compound, it is a powerful technique for studying phosphorus-containing spiro compounds. For instance, in spirophosphoranes, ³¹P NMR is crucial for determining the coordination and stereochemistry at the phosphorus center. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Based on data from analogous substituted spiro[2.2]pentanes)

Proton Predicted Chemical Shift (ppm) Multiplicity
H1 (methine on substituted ring)1.5 - 1.8Multiplet
H2 (methylene on substituted ring)0.7 - 1.2Multiplet
H4, H5 (methylenes on unsubstituted ring)0.6 - 1.0Multiplet
-CH₂- (butyl, adjacent to ring)1.2 - 1.5Multiplet
-(CH₂)₂- (butyl)1.3 - 1.6Multiplet
-CH₃ (butyl)0.8 - 1.0Triplet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Based on data from analogous substituted spiro[2.2]pentanes)

Carbon Predicted Chemical Shift (ppm)
C1 (substituted)20 - 25
C25 - 10
C3 (spiro)30 - 35
C4, C55 - 10
-CH₂- (butyl, adjacent to ring)30 - 35
-CH₂- (butyl)25 - 30
-CH₂- (butyl)20 - 25
-CH₃ (butyl)10 - 15

Circular Dichroism (CD) Spectroscopy for Chiroptical Properties and Conformational Analysis

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. wikipedia.org For a molecule like this compound, which is chiral due to the substitution on the spirocyclic core, CD spectroscopy can provide valuable information about its absolute configuration and conformational preferences. The inherent chirality of the spiro[2.2]pentane skeleton, when substituted, gives rise to distinct CD signals. cambridgescholars.com

Vibrational Circular Dichroism (VCD) spectroscopy, which measures the differential absorption of circularly polarized infrared light, is another valuable tool. VCD is particularly useful for determining the absolute configuration of flexible molecules and those without strong UV-Vis chromophores. researchgate.net For this compound, VCD could be used to probe the stereochemistry at the C1 position by analyzing the vibrational modes of the butyl group and the spiro[2.2]pentane core.

Table 3: Expected Chiroptical Properties for (R)-1-Butylspiro[2.2]pentane

Spectroscopic Technique Expected Observation Information Gained
Electronic Circular Dichroism (ECD)Cotton effects in the UV regionDetermination of absolute configuration, conformational analysis
Vibrational Circular Dichroism (VCD)Characteristic bands in the IR regionDetermination of absolute configuration, study of conformational isomers

Electron Diffraction Studies for Precise Geometric Determination

Electron diffraction is a gas-phase technique that provides highly accurate measurements of bond lengths, bond angles, and torsional angles in molecules. For highly strained systems like spiro[2.2]pentane, this technique is invaluable for understanding their unique geometries.

Electron diffraction studies on the parent spiro[2.2]pentane have revealed its key structural parameters. vt.edu These studies show that the bonds to the central spiro carbon are shorter than a typical C-C single bond, a consequence of the increased s-character in these bonds due to the high strain of the three-membered rings.

For this compound, electron diffraction would be expected to show a lengthening of the C1-C2 and C1-C3 bonds compared to the unsubstituted ring, due to the steric bulk and electronic effects of the butyl group. The bond angles within the substituted cyclopropyl ring would also likely be distorted to accommodate the substituent. The conformation of the butyl group itself, whether it exists predominantly in an anti or gauche conformation relative to the spirocyclic core, could also be determined from a detailed analysis of the electron diffraction data.

Table 4: Key Geometric Parameters of Spiro[2.2]pentane from Electron Diffraction vt.edu

Parameter Value
C-C (peripheral) bond length1.509 Å
C-C (spiro) bond length1.481 Å
C-H bond length1.080 Å
∠HCH116.0°
∠C-C-C (in-ring)~60°

Advanced Applications and Future Directions in Spiro 2.2 Pentane Research

Spiro[2.2]pentane as a Scaffold for Conformationally Constrained Analogues.acs.orgwikipedia.org

The rigid spiro[2.2]pentane core is an attractive scaffold for creating conformationally constrained analogues of biologically active molecules. acs.org By locking flexible molecules into specific spatial arrangements, researchers can probe the bioactive conformations required for interaction with biological targets. This strategy is pivotal in enhancing the potency, selectivity, and metabolic stability of drug candidates.

The spiro[2.2]pentane nucleus has been successfully employed in the design of bioactive ligands and molecular probes. wikipedia.orgtu-dortmund.de Its dissymmetric nature and the fixed spatial orientation of substituents make it an ideal building block for creating molecules that can selectively interact with specific biological targets, such as receptors and enzymes. tu-dortmund.de The inherent strain of the spiro[2.2]pentane system can also be harnessed to fine-tune the electronic properties of the resulting ligands. nih.gov

One notable application is in the development of ligands for glutamate (B1630785) receptors. The synthesis of 1-aminospiro[2.2]pentyl-1,4-dicarboxylic acids, which are conformationally blocked analogues of L-glutamic acid, demonstrates the utility of this scaffold. acs.orgacs.org These analogues help in understanding the specific conformations of glutamic acid that are responsible for its activity at different receptor subtypes. acs.org

Compound ClassScaffoldApplicationKey Feature
Glutamate AnaloguesSpiro[2.2]pentaneProbing glutamate receptor subtypesConformationally constrained
Bioactive LigandsSpiro[2.2]pentaneSelective targeting of biological moleculesFixed spatial orientation of substituents
Molecular ProbesSpiro[2.2]pentaneInvestigating biological processesRigid and strained framework

In medicinal chemistry, the strategic use of the spiro[2.2]pentane scaffold has led to the development of novel analogues of key neurotransmitters like L-glutamic acid. By restricting the conformational freedom of glutamic acid, researchers can design ligands with enhanced selectivity for specific glutamate receptor subtypes, which is crucial for developing drugs with fewer side effects. acs.org

The synthesis of various stereoisomers of 1-aminospiro[2.2]pentyl-1,4-dicarboxylic acid has provided a library of compounds that mimic different folded and extended conformations of L-glutamic acid. acs.org The evaluation of these analogues has offered valuable insights into the conformation-activity relationships at ionotropic and metabotropic glutamate receptors. acs.orgnih.gov This approach highlights the potential of using spiro[2.2]pentane-based scaffolds to create "frozen" analogues of flexible biomolecules to dissect their complex pharmacology.

Engineering Novel Polycyclic Architectures Utilizing Spiro[2.2]pentane Cores.tu-dortmund.de

The spiro[2.2]pentane unit serves as a unique building block for the construction of novel and complex polycyclic architectures. tu-dortmund.de Its compact and three-dimensional structure can be integrated into larger molecular frameworks to create compounds with unprecedented shapes and properties. The strain inherent in the spiro[2.2]pentane core can influence the reactivity and geometry of the resulting polycyclic systems.

Theoretical studies have explored various isomers of C5H4 with spiro[2.2]pentane-like structures, revealing their potential as components of non-classical molecules with unusual bonding patterns. researchgate.net The ability to functionalize the spiro[2.2]pentane core at different positions allows for the directional assembly of larger, well-defined nanostructures. aau.dk

Emerging Synthetic Strategies for Highly Strained Spirocyclic Compounds and their Potential

Recent advancements in synthetic chemistry have opened up new avenues for the construction of highly strained spirocyclic compounds, including derivatives of spiro[2.2]pentane. These emerging strategies are crucial for accessing novel chemical space and creating molecules with unique properties.

One promising approach involves the photochemical synthesis of benzoyl spiro[2.2]pentanes. nih.gov This method allows for the formation of a bond to the spiro atom, a transformation that is challenging to achieve through traditional thermal reactions. nih.gov Another innovative strategy is the copper-catalyzed borylative cyclization of aliphatic alkynes, which provides access to functionalized spiro-methylenecyclobutanes. researchgate.net

The development of general and efficient synthetic methods for strained spirocycles is of high interest for applications in medicinal chemistry and materials science. rsc.orgnih.gov For instance, spiro heterocycles are receiving increasing attention due to their diverse biological activities. nih.govresearchgate.net The ability to synthesize a wide array of these complex structures will undoubtedly accelerate the discovery of new therapeutic agents and functional materials. acs.orgnih.gov

Q & A

Q. How does this compound compare to its analogs in supramolecular applications?

  • Methodological Answer : Assess host-guest interactions using cyclodextrins or cucurbiturils via isothermal titration calorimetry (ITC). Measure binding constants (KaK_a) in aqueous/organic solvents. For crystal engineering, analyze packing motifs via single-crystal XRD and Hirshfeld surface analysis. Spiro derivatives with fluorinated groups (e.g., 2,2-difluoro) may exhibit enhanced stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.